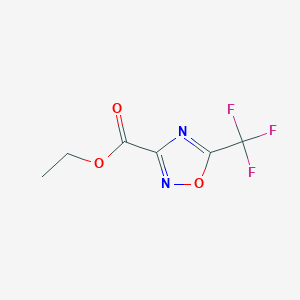![molecular formula C8H5F3N2 B1394207 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-89-7](/img/structure/B1394207.png)
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Various methods of synthesizing 2,3,5-DCTF have been reported .Physical And Chemical Properties Analysis
The molecular weight of 4-(trifluoromethyl)pyridine is 147.10 g/mol . It has a refractive index of 1.417 and a boiling point of 110 °C . It is soluble in most organic solvents .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has been a focus in chemical research due to its utility in various chemical reactions and synthesis processes. For example, it has been used in the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives through a metal-free process, showcasing broad substrate scope and efficiency under metal-free conditions (Li, Fan, Qi, & Zhang, 2020). Additionally, it has been involved in the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, a process that highlights the diversity in pyridine synthesis (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).
Biological and Pharmacological Properties
Research has shown that pyrrolo[3,2-c]pyridine derivatives possess a range of biological activities. These derivatives have been studied for their potential in treating diseases of the nervous and immune systems, as well as showing antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Material Science and Polymer Chemistry
In material science and polymer chemistry, compounds derived from 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine have been utilized. For example, novel fluorinated pyridine-bridged aromatic poly(ether-imide)s were prepared from a diamine monomer based on this compound, demonstrating excellent thermal properties and solubility in certain solvents (Wang, Li, Gong, Ma, & Yang, 2008).
Catalysis and Reaction Mechanisms
Studies have also explored the role of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in various catalytic processes and reaction mechanisms. For instance, its involvement in the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using specific catalysts has been described, providing insight into novel synthetic pathways (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Computational Chemistry and Molecular Design
In the realm of computational chemistry and molecular design, derivatives of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine have been docked with c-Met kinase to study the orientations and active conformations of inhibitors. This research aids in understanding molecular features that contribute to high inhibitory activity (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Environmental Sustainability
Some studies have also focused on the environmental sustainability of processes involving 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. For instance, an eco-benign synthesis process in trifluoroethanol was developed for the synthesis of certain derivatives, highlighting a move towards greener chemical processes (Khaksar & Gholami, 2014).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-1-3-12-6(5)2-4-13-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRULXHMYLHRVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676830 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1190309-89-7 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)





